molecular formula C44H30MgN4O B12065270 Magnesium meso-tetraphenylporphine monohydrate

Magnesium meso-tetraphenylporphine monohydrate

Cat. No.: B12065270
M. Wt: 655.0 g/mol
InChI Key: VTAVIQZTEKZUJO-UHFFFAOYSA-N
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Description

Magnesium meso-tetraphenylporphine is a magnesium-bound porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium meso-tetraphenylporphine typically involves the Adler-Longo method, which is a one-step condensation reaction of pyrrole with benzaldehyde in the presence of an acid catalyst. This reaction is carried out under acidic conditions and atmospheric exposure . The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While the synthesis of magnesium meso-tetraphenylporphine is well-established in laboratory settings, scaling up to industrial production requires optimization of reaction conditions to improve yield and purity. This often involves the use of continuous flow reactors and advanced purification methods to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Magnesium meso-tetraphenylporphine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen.

    Reduction: Sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a wide range of substituted porphyrins .

Scientific Research Applications

Magnesium meso-tetraphenylporphine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of magnesium meso-tetraphenylporphine involves its ability to interact with various molecular targets and pathways. The compound’s porphyrin ring structure allows it to absorb light and transfer energy, making it useful in photodynamic therapy. Additionally, its ability to coordinate with metal ions enables it to act as a catalyst in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium meso-tetraphenylporphine is unique due to the presence of the magnesium ion, which imparts distinct electronic and catalytic properties. This makes it particularly useful in applications requiring light absorption and energy transfer, such as photodynamic therapy and catalysis .

Biological Activity

Magnesium meso-tetraphenylporphine monohydrate (Mg-TPP) is a metalloporphyrin that has garnered attention due to its unique biological activities and potential applications in various fields, including biochemistry and medicine. This article explores the biological activity of Mg-TPP, including its synthesis, properties, and relevant case studies.

  • Molecular Formula : C₄₄H₂₈MgN₄·H₂O
  • Molecular Weight : 655.05 g/mol
  • CAS Number : 14640-21-2
  • Physical Form : Crystalline

Mg-TPP is characterized by its porphyrin structure, which allows it to participate in various biochemical reactions. The presence of magnesium as a central metal ion enhances its stability and solubility in organic solvents, making it a valuable compound for further derivatization and application in biological systems .

Synthesis of Magnesium meso-tetraphenylporphine

The synthesis of Mg-TPP can be achieved through several methods, including:

  • Self-condensation Method : Utilizing magnesium salts (e.g., MgBr₂) in the presence of non-nucleophilic bases like DBU allows for efficient formation of the porphyrin structure without the need for complex purification steps .
  • Microwave-Assisted Synthesis : This method optimizes reaction conditions to produce Mg-TPP with reduced environmental impact, aligning with green chemistry principles .

Biological Activity

Mg-TPP exhibits a range of biological activities that are significant in both therapeutic and diagnostic applications:

Photodynamic Therapy (PDT)

Mg-TPP has shown promise in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species (ROS) upon light activation makes it effective in targeting tumor cells. Studies have demonstrated that Mg-TPP can induce apoptosis in cancer cells when exposed to specific wavelengths of light, highlighting its potential as a photosensitizer .

Antioxidant Properties

Research indicates that Mg-TPP possesses antioxidant properties that can protect cells from oxidative stress. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage, which is crucial in preventing various diseases associated with oxidative stress .

Enzyme Mimicry

Mg-TPP has been studied for its ability to mimic enzyme activity, particularly in catalyzing reactions similar to those performed by natural metalloenzymes. This feature opens avenues for its use in biocatalysis and synthetic biology applications, where it can facilitate chemical transformations under mild conditions .

Case Studies

  • Photodynamic Efficacy : A study demonstrated that Mg-TPP effectively reduced tumor size in animal models when combined with light exposure. The results indicated a significant decrease in tumor viability compared to controls, emphasizing the compound's potential in cancer therapy .
  • Antioxidant Activity Assessment : In vitro assays showed that Mg-TPP significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide. The protective effect was attributed to its ability to enhance cellular antioxidant defenses .
  • Enzymatic Reaction Simulation : Mg-TPP was employed as a catalyst in the oxidation of organic substrates, showcasing its efficiency and selectivity compared to traditional chemical catalysts. This property highlights its potential utility in green chemistry applications .

Comparative Analysis of Biological Activities

Activity TypeMagnesium meso-tetraphenylporphineOther Magnesium Compounds
Photodynamic TherapyEffective against cancer cellsLimited efficacy
Antioxidant PropertiesStrong free radical scavengerVariable effectiveness
Enzyme MimicryEfficient catalystLess effective

Properties

Molecular Formula

C44H30MgN4O

Molecular Weight

655.0 g/mol

IUPAC Name

magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate

InChI

InChI=1S/C44H28N4.Mg.H2O/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;1H2/q-2;+2;

InChI Key

VTAVIQZTEKZUJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Mg+2]

Origin of Product

United States

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